Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-4-5-12(14)6-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVMKQFPSVLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678238 | |
| Record name | tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-45-6 | |
| Record name | tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Steps and Conditions
A seven-step synthesis pathway, adapted from the preparation of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, offers a foundational approach. The sequence involves:
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Ethyl Malonate Alkylation : Ethyl malonate reacts with ethanol under reflux (80°C, 4 hours) to form a diester intermediate.
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Lithium Borohydride Reduction : The diester is reduced using lithium borohydride in tetrahydrofuran (0–70°C, 2.5 hours), yielding a diol.
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Tosyl Protection : The diol undergoes tosylation with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hours).
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Cyclization with Cesium Carbonate : Tosylated intermediates are cyclized in acetonitrile (90°C, 3 hours) using cesium carbonate.
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Magnesium-Mediated Reduction : Methanol and magnesium turnings reduce the cyclized product (25–80°C, 1 hour).
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Boc Protection : Boc anhydride in dichloromethane introduces the tert-butyloxycarbonyl group (25°C, 12 hours).
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Catalytic Hydrogenation : Palladium on carbon in methanol finalizes the spirocycle (25°C, 3 hours).
Table 1: Key Parameters for Multi-Step Synthesis
Optimization Challenges
The pathway’s overall yield (41–100% per step) hinges on precise control of reaction parameters. For instance, the exothermic reduction with lithium borohydride requires gradual temperature modulation to prevent side reactions. Industrial scalability may face hurdles in solvent recovery and catalyst reuse.
Epoxidation-Ring Expansion Strategy
Reaction Mechanism
An alternative route, inspired by spirocyclic ketone synthesis, employs epoxidation and ring expansion. Starting with a bicyclic precursor, meta-chloroperbenzoic acid (mCPBA) induces epoxidation in dichloromethane (0–25°C, 12 hours), followed by acid-catalyzed ring expansion to form the spirocyclic core.
Table 2: Epoxidation-Ring Expansion Conditions
Advantages and Limitations
This method minimizes steps (two main reactions) and uses cost-effective reagents, but the epoxidation’s sensitivity to moisture necessitates anhydrous conditions. Industrial adoption would require robust moisture control systems.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Solvent and Catalyst Selection
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Polar Aprotic Solvents : Acetonitrile and THF enhance cyclization efficiency.
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Catalyst Efficiency : Palladium on carbon achieves near-quantitative hydrogenation, whereas cesium carbonate’s stoichiometry impacts cyclization yields.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the multi-step route to continuous flow systems could mitigate batch variability. For example, microreactors may improve heat dissipation during exothermic reductions (Step 2).
Purification Techniques
Chromatography, though effective in labs, is impractical industrially. Alternatives like crystallization (e.g., using ether for intermediates) are prioritized.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate has a molecular formula of and a molecular weight of approximately 240.30 g/mol. The compound features two nitrogen atoms within a spirocyclic framework, which contributes to its reactivity and potential biological activity.
Medicinal Chemistry Applications
Antibacterial and Antifungal Activities
Research has indicated that derivatives of diazaspiro compounds, including this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain substituted pyrrolidines derived from similar structures can effectively inhibit bacterial growth and fungal infections, making them potential candidates for antibiotic development .
Neurological Research
This compound has also been explored for its effects on voltage-gated sodium channels, which are crucial in neuronal signaling. Compounds that modulate these channels can be instrumental in treating conditions such as epilepsy and chronic pain . The spirocyclic structure may enhance the selectivity and potency of these modulators compared to traditional compounds.
Synthetic Methodologies
Synthetic Pathways
The synthesis of this compound typically involves the use of Raney nickel in hydrogenation reactions, allowing for the formation of the diazaspiro framework from more straightforward precursors. This method showcases the compound's versatility in synthetic organic chemistry, facilitating the creation of various analogs with tailored properties .
Applications in Drug Design
Due to its unique structure, this compound serves as a scaffold for drug design. Its ability to undergo various functionalizations allows chemists to create libraries of compounds that can be screened for biological activity against a range of diseases .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
This compound has been identified as a potential component in OLED technology due to its favorable electronic properties. The incorporation of such compounds into OLEDs can enhance their efficiency and stability, making them valuable in the development of next-generation display technologies .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of several diazaspiro compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, highlighting their potential as new therapeutic agents .
Case Study 2: Voltage-Gated Sodium Channel Modulation
In neurological research, a series of diazaspiro compounds were tested for their ability to modulate voltage-gated sodium channels. The findings suggested that modifications to the tert-butyl group could significantly alter the pharmacological profile, offering insights into designing more effective treatments for neurological disorders .
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Diazaspiro Compounds
The tert-butyl diazaspiro[4.4]nonane family includes compounds differentiated by substituent positions, ring sizes, and functional groups. Key examples are compared below:
Crystallographic and Conformational Analysis
- Target Compound: Limited crystallographic data available.
- Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate: Single-crystal X-ray analysis (R factor = 0.050) confirms a puckered spiro ring system. The ketone at C6 and tert-butyl group at C2 influence hydrogen bonding and crystal packing .
- Spiro[3.5]nonane Analogs: Compounds like tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1) exhibit smaller ring systems (3.5 vs. 4.4), leading to increased ring strain and altered puckering coordinates (per Cremer-Pople analysis) .
Biological Activity
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS Number: 1221818-45-6) is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H20N2O3
- Molecular Weight : 232.30 g/mol
- IUPAC Name : this compound
- Physical State : Solid
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and neurological disorders.
- Receptor Modulation : It may modulate the activity of certain receptors, particularly those associated with the central nervous system (CNS), impacting neurotransmission and potentially leading to anticonvulsant effects .
Anticonvulsant Activity
A study reported that derivatives of diazaspiro compounds exhibit significant anticonvulsant properties. In vivo tests demonstrated that these compounds could delay the onset of seizures induced by strychnine, suggesting their potential as anticonvulsants .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary tests indicated that it could inhibit the growth of certain bacterial strains, although further studies are required to fully elucidate its spectrum of activity and mechanism .
Study on Anticonvulsant Properties
In a pharmacological evaluation involving several diazaspiro compounds, this compound was found to significantly prolong survival times in animal models subjected to seizure-inducing agents compared to control treatments like phenobarbital. This suggests a promising profile for further development as an anticonvulsant .
Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of various spirocyclic compounds, including this compound against gram-positive and gram-negative bacteria. Results indicated moderate activity, warranting further exploration into structure-activity relationships to enhance efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended storage conditions for Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate to ensure stability?
The compound should be stored refrigerated in a tightly closed container, kept in a dry, well-ventilated environment. Electrostatic charge buildup must be avoided during handling. Stability under these conditions is confirmed, though decomposition products (e.g., carbon monoxide, nitrogen oxides) may form under combustion .
Q. What synthetic routes are commonly employed to synthesize this compound?
A key intermediate is 4-(N-Boc-amino)cyclohexanone, which undergoes cyclization to form the spirocyclic structure. Ligand-enabled aza-Heck cyclizations and phosphine-catalyzed cycloisomerization (e.g., using Pd2(dba)3 and PA-Ph ligands) are effective for constructing the diazaspiro framework .
Q. What safety precautions are necessary when handling this compound in the laboratory?
Personal protective equipment (PPE), including chemical-resistant gloves, goggles, and flame-retardant clothing, is mandatory. Ensure adequate ventilation and avoid inhalation of vapors. In case of skin contact, wash immediately with water. Emergency eyewash stations and showers must be accessible .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation, supplemented by IR spectroscopy (e.g., νmax at 1687 cm⁻¹ for carbonyl groups) and NMR for functional group analysis. Mass spectrometry confirms molecular weight (240.3 g/mol) .
Q. What are the known decomposition products under thermal or combustion conditions?
Hazardous decomposition products include carbon monoxide (CO) and nitrogen oxides (NOx), particularly during fire. No data exist for non-combustion decomposition .
Advanced Research Questions
Q. How can researchers address the challenge of determining the absolute configuration in X-ray crystallography?
The absolute configuration of this compound remains undetermined due to insufficient anomalous dispersion effects in SC-XRD data. Researchers should employ high-resolution datasets (e.g., Cu-Kα radiation) and consider complementary methods like vibrational circular dichroism (VCD) or synthetic derivatization with chiral auxiliaries .
Q. What methodological considerations are critical for analyzing reaction mechanisms involving its spirocyclic structure?
The spirocyclic architecture imposes steric and electronic constraints. Reaction mechanisms (e.g., ring-opening or functionalization) should be studied using DFT calculations to map transition states and intermediates. Experimental validation via kinetic isotope effects (KIEs) or trapping experiments is advised .
Q. How can contradictions in reported physical properties (e.g., solubility, melting point) be resolved?
Published safety data sheets (SDS) lack empirical data for properties like melting point or solubility. Researchers must experimentally determine these using differential scanning calorimetry (DSC) for thermal properties and HPLC-UV for solubility profiling .
Q. What are the implications of the data-to-parameter ratio in crystallographic refinement?
The reported data-to-parameter ratio of 9.9 in SC-XRD studies indicates moderate refinement reliability. Using SHELXL with high-angle data (>25° θ) improves precision. Cross-validation with Rfree (≥0.05) ensures model robustness .
Q. How does the spirocyclic architecture influence reactivity in ring-opening reactions?
The diazaspiro system exhibits strain-dependent reactivity. Ring-opening via acid-catalyzed hydrolysis or nucleophilic attack at the carbonyl group can yield bicyclic amines. Monitoring reaction pathways with in situ FTIR or LC-MS is recommended to optimize yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
